5-Amino-1-methylpiperidin-2-one hydrochloride
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Overview
Description
5-Amino-1-methylpiperidin-2-one hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methylpiperidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylpiperidin-2-one with ammonia or an amine under controlled conditions to introduce the amino group at the 5-position. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methylpiperidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
5-Amino-1-methylpiperidin-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-Amino-1-methylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidinone ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-piperidinone: Similar structure but lacks the methyl group at the 1-position.
1-Methylpiperidin-2-one: Similar structure but lacks the amino group at the 5-position.
5-Nitro-1-methylpiperidin-2-one: Similar structure but has a nitro group instead of an amino group.
Uniqueness
5-Amino-1-methylpiperidin-2-one hydrochloride is unique due to the presence of both the amino group at the 5-position and the methyl group at the 1-position. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Biological Activity
5-Amino-1-methylpiperidin-2-one hydrochloride, a piperidine derivative, has garnered attention in the scientific community for its diverse biological activities. This article delves into its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidin-2-one structure, which is common among biologically active compounds. The molecular formula is C6H13ClN2O, with a molecular weight of approximately 201.09 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and stability in aqueous environments, making it suitable for various applications in research and industry .
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thus influencing various biochemical pathways. Notably, it has been identified as a potential enzyme inhibitor that may block substrate access to active sites, thereby inhibiting enzymatic activity .
1. Enzyme Inhibition
Research indicates that this compound may serve as an effective enzyme inhibitor. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer’s .
2. Receptor Binding
The compound has been studied for its binding affinity to various receptors, including serotonin receptors (specifically the 5-HT1F subtype). This receptor plays a significant role in migraine pathophysiology, suggesting potential applications in migraine treatment .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Applications
A recent study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated significant protective effects against oxidative stress-induced neuronal damage, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Case Study: Migraine Treatment
Another investigation focused on the compound's ability to activate the 5-HT1F receptor. This study found that this compound could reduce migraine symptoms by modulating serotonin pathways, indicating its potential utility in migraine therapies .
Properties
IUPAC Name |
5-amino-1-methylpiperidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h5H,2-4,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSNGORVKPJBMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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